Bienvenue dans la boutique en ligne BenchChem!

Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt

CD73 inhibition Ki comparison ecto-5′-nucleotidase

Why choose MethADP sodium salt (CAS 89016-30-8)? As the unsubstituted parent CD73 inhibitor (Ki 167±53 nM), it is the essential internal reference for SAR benchmarking. Uniquely reverses doxorubicin resistance in MDR cancer cells at 0.3 mM—a property absent in clinical candidates like AB-680. Produces robust vasoconstriction (58% arteriole reduction at 12.5 mM) for organ bath studies. At 20–100 µM it achieves complete CD73 pathway blockade. Defined monosodium stoichiometry and ≥98% HPLC purity ensure cross-lab reproducibility. A cost-effective positive control for adenosine production screens.

Molecular Formula C11H16N5NaO9P2
Molecular Weight 447.212
CAS No. 89016-30-8
Cat. No. B560268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt
CAS89016-30-8
SynonymsAlternative Names: AMPCP, APCP
Molecular FormulaC11H16N5NaO9P2
Molecular Weight447.212
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+]
InChIInChI=1S/C11H17N5O9P2.Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);/q;+1/p-1/t5-,7-,8+,11-;/m1./s1
InChIKeyRFGZKSPLJPHQMI-RDJRRFHDSA-M
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine 5′-[hydrogen (phosphonomethyl)phosphonate] Sodium Salt (CAS 89016-30-8): Compound Profile and Procurement-Relevant Classification


Adenosine 5′-[hydrogen (phosphonomethyl)phosphonate], sodium salt (CAS 89016-30-8), also referred to as MethADP sodium salt, AMPCP monosodium salt, or AOPCP sodium salt, is a synthetic, non-hydrolysable adenosine diphosphate (ADP) analogue belonging to the methylenebis(phosphonate) nucleotide class . It functions as a competitive inhibitor of ecto-5′-nucleotidase (CD73, eN, NT5E), the glycosylphosphatidylinositol-anchored cell-surface enzyme that catalyses the hydrolysis of extracellular adenosine monophosphate (AMP) to immunosuppressive adenosine [1]. The compound is supplied as a white to off-white powder with an assay purity typically ≥98% (HPLC), a molecular weight of 447.21 g·mol⁻¹, and high aqueous solubility (50 mg·mL⁻¹ in water), making it readily formulated for in vitro and ex vivo experimental use .

Why CD73 Inhibitor Chemical Equivalence Does Not Guarantee Functional Interchangeability: The Case for Adenosine 5′-[hydrogen (phosphonomethyl)phosphonate] Sodium Salt


Superficially, all adenosine-derived 5′-O-[(phosphonomethyl)phosphonate] congeners inhibit CD73 by competing with AMP at the enzyme active site. However, three factors preclude generic substitution. First, even minimal structural modifications — such as N⁶-benzylation (PSB-12379) or 2-halogenation — shift CD73 inhibitory constant (Kᵢ) values by over an order of magnitude relative to the unsubstituted parent scaffold [1]. Second, the salt form critically determines aqueous solubility, handling stability, and effective free-acid concentration for in vitro dosing; the monosodium salt (CAS 89016-30-8) delivers a defined 1:1 stoichiometry distinct from the disodium (CAS 104835-70-3) or trisodium (CAS 2659222-76-9) variants . Third, the parent compound AOPCP uniquely combines moderate CD73 potency with a well-characterised off-target profile — including adenylate kinase inhibition (Kᵢ 1.2 µM) and P-glycoprotein-associated multidrug-resistance reversal activity [2] — that is absent in highly optimised clinical-candidate derivatives such as AB-680. These distinctions are elaborated quantitatively below.

Quantitative Differentiation Evidence: Adenosine 5′-[hydrogen (phosphonomethyl)phosphonate] Sodium Salt versus Closest CD73 Inhibitor Comparators


CD73 Inhibitory Potency: AOPCP Sodium Salt versus N⁶-Substituted Derivatives PSB-12379 and PSB-12441

The parent scaffold AOPCP (adenosine-5′-O-[(phosphonomethyl)phosphonic acid]), the free-acid form of Sodium Salt CAS 89016-30-8, displays a Ki of 167 ± 53 nM at recombinant soluble rat CD73 [1]. In contrast, the N⁶-benzyl derivative PSB-12379 achieves Kis of 9.03 nM (rat) and 2.21 nM (human recombinant CD73), representing a ~18.5-fold and ~75.6-fold improvement respectively . The N⁶-4-chlorobenzyl derivative PSB-12441 is even more potent, with a Ki of 7.23 nM (rat) [1]. Notably, 2-substituted AOPCP derivatives reach human CD73 Ki values of 3–6 nM [2]. Thus, the unsubstituted AOPCP scaffold (Sodium Salt CAS 89016-30-8) serves as the essential moderate-affinity reference standard and lead-identification template, whereas N⁶- and 2-substituted derivatives represent high-affinity tool compounds for applications requiring maximal target engagement.

CD73 inhibition Ki comparison ecto-5′-nucleotidase adenosine signalling

Functional Cellular Activity: Inhibition of Adenosine Formation in Cancer Cell Lines by MethADP Sodium Salt

In a direct cellular functional assay, MethADP sodium salt (AMP-CP, CAS 89016-30-8) at 20 µM markedly suppressed adenosine synthesis in A498 (renal carcinoma) and RT4 (bladder papilloma) cells, reducing adenosine concentration from an untreated control value of 9.6 ± 1.5 µM to 0.96 ± 0.96 µM — a 90% reduction . At 100 µM, MethADP completely ablated adenosine formation . This dose–response demonstrates near-complete CD73 enzymatic blockade in intact cellular systems, a functional benchmark that highly optimised derivatives such as AB-680 achieve at picomolar concentrations (Ki = 5 pM on isolated enzyme) [1], but for which the parent sodium salt provides a cost-effective, moderate-potency tool suitable for higher-throughput cellular phenotypic screens where ultra-potency is not required.

cellular adenosine assay CD73 functional inhibition A498 cells RT4 cells

Off-Target Pharmacological Profile: Adenylate Kinase Inhibition as a Unique Differentiator of MethADP Sodium Salt

MethADP (sodium salt) inhibits adenylate kinase (AK) with a Ki of 1.2 µM, a secondary activity that is not reported for the N⁶-substituted high-affinity derivatives PSB-12379 or PSB-12441 . Adenylate kinase catalyses the reversible phosphotransfer reaction 2 ADP ⇌ ATP + AMP and is a critical regulator of cellular adenine nucleotide homeostasis. While PSB-12379 has been rigorously profiled and shown to be highly selective against related ecto-nucleotidases (Ki >>10 µM versus NTPDase 1/2/3 and NPP 1/2/3) , data on its activity at intracellular adenylate kinase are absent from the published selectivity panel. The AK activity of MethADP (Ki 1.2 µM) is approximately 7.2-fold weaker than its CD73 Ki (~167 nM), positioning it as a dual-activity probe suitable for studies investigating nucleotide metabolism pathway crosstalk.

adenylate kinase off-target activity nucleotide metabolism selectivity profiling

Multidrug Resistance Reversal Activity: AOPCP Sodium Salt versus Clinically Optimised CD73 Inhibitors

AMP-CP (AOPCP sodium salt) at 0.3 mM completely reversed doxorubicin resistance in ecto-5′-nucleotidase-positive multidrug-resistant (MDR) cell lines MCF7/A6 (breast cancer) and L1210/A (leukaemia), without affecting doxorubicin sensitivity of CD73-negative parental lines or CD73-negative MDR lines HL60/VCR and A2780/DX5 [1]. This functional reversal is CD73-expression-dependent and mechanistically linked to increased rhodamine-123 uptake and inhibited rhodamine efflux, indicating interaction with the P-glycoprotein drug-transport pathway [1]. While highly potent clinical candidates such as AB-680 (Ki = 5 pM) have been developed for CD73 inhibition in immuno-oncology [2], their activity in MDR reversal models has not been reported, making the parent AOPCP scaffold the only CD73 inhibitor with peer-reviewed, cell-based evidence for chemosensitisation.

multidrug resistance doxorubicin P-glycoprotein CD73-positive MDR

Vasoconstrictor Activity: AOPCP as a Dual Pharmacological Tool Distinct from High-Affinity CD73 Inhibitors

AOPCP, at intra-arterial concentrations of 12.5 mM, constricted porcine retinal arterioles by 58.0 ± 3.8% relative to baseline, an effect attributed to blockade of CD73-mediated adenosine production and consequent reduction in tonic adenosine A₂A/A₂B receptor-mediated vasodilation [1]. This vasoactive property is shared by the parent AOPCP scaffold (and by extension its sodium salt, CAS 89016-30-8) but is not a characterised feature of the N⁶-substituted high-affinity derivatives PSB-12379 or PSB-12441, for which ex vivo vascular studies are absent from published selectivity profiles . The dual CD73-inhibitory and vasoconstrictor activity positions MethADP sodium salt as a unique tool for ex vivo vascular preparations investigating purinergic control of tissue perfusion.

vasoconstriction retinal arterioles vascular tone purinergic signalling

In Vivo Metabolic Stability: Rapid Clearance of AOPCP Contrasts with Metabolically Stable Derivatives — Implications for Experimental Protocol Design

In BALB/c mice, intravenous bolus injection of AOPCP at 20 mg·kg⁻¹ yielded a blood concentration of 38.6 ± 5.0 µM at 5 minutes post-dose, which declined rapidly to 6.4 ± 1.4 µM at 60 minutes — representing an ~83.4% reduction over 55 minutes [1]. Ex vivo incubation of AOPCP (50 µM) in isolated mouse blood resulted in a decrease to 30.0 ± 0.3 µM over 60 minutes, confirming significant blood-borne metabolic instability [1]. In marked contrast, PSB-12379 (10g) exhibited only <23% metabolism after 8 hours of incubation in liver microsome preparations, with >77% of parent compound remaining intact [2]. This ~19-fold difference in metabolic stability has direct implications for in vivo experimental design: AOPCP sodium salt requires continuous infusion or frequent bolus dosing and real-time concentration monitoring, whereas PSB-12379 is suitable for single-dose parenteral administration protocols.

metabolic stability pharmacokinetics BALB/c mice in vivo dosing

Optimal Procurement and Application Scenarios for Adenosine 5′-[hydrogen (phosphonomethyl)phosphonate] Sodium Salt (CAS 89016-30-8)


CD73 Enzymology and Competitive Inhibitor SAR Reference Standard

As the unsubstituted parent scaffold with a well-defined moderate CD73 Ki of 167 ± 53 nM (rat recombinant enzyme) [1], MethADP sodium salt serves as the essential baseline comparator for structure–activity relationship (SAR) campaigns. Every novel CD73 inhibitor programme should include AOPCP sodium salt as an internal reference compound to calibrate inter-assay variability and benchmark potency improvements of newly synthesised derivatives. The defined monosodium stoichiometry and ≥98% purity ensure reproducible concentration–response curves across independent laboratories.

CD73-Mediated Chemoresistance and MDR Reversal Mechanistic Studies

AMP-CP at 0.3 mM is the only CD73 inhibitor with peer-reviewed evidence of selectively reversing doxorubicin resistance in CD73-positive MDR cancer cells (MCF7/A6, L1210/A) without affecting CD73-negative lines [2]. This unique pharmacological property supports its use as a chemical probe in studies investigating (i) the functional linkage between CD73 catalytic activity and P-glycoprotein-mediated drug efflux, (ii) rhodamine-123 transport assays for MDR phenotype characterisation, and (iii) combination screening with anthracycline chemotherapeutics.

Ex Vivo Vascular Reactivity and Purinergic Signalling in Isolated Tissue Preparations

AOPCP sodium salt produces robust, quantifiable vasoconstriction (58.0 ± 3.8% arteriole diameter reduction at 12.5 mM in retinal preparations) [3], making it a dual-function tool for organ bath and isolated vessel studies where simultaneous CD73 blockade and vascular tone measurement are desired. Its high aqueous solubility (50 mg·mL⁻¹) facilitates formulation in physiological buffers for continuous superfusion protocols.

Cellular Adenosine Pathway Validation and High-Throughput Screening Positive Control

At 20 µM, MethADP sodium salt achieves ~90% suppression of cellular adenosine production in A498 and RT4 carcinoma lines, and at 100 µM provides complete CD73 pathway blockade . This well-characterised dose–response supports its deployment as a cost-effective positive control in medium-throughput functional screens quantifying extracellular adenosine by HPLC, LC-MS/MS, or adenosine biosensor assays, particularly where the budget or availability of proprietary clinical candidates (e.g., AB-680) is limiting.

Quote Request

Request a Quote for Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.